1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride
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Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with butyl isocyanate to form the intermediate butylcarboxyamino piperazine. This intermediate is then reacted with diisopropyl chloroformate under controlled conditions to yield the diisopropyl ester derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(butylcarboxyamino)ethyl)-, diisopropyl ester, hydrochloride is unique due to its specific structural features, such as the presence of the butylcarboxyamino group and the diisopropyl ester moiety. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
24269-68-9 |
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Molecular Formula |
C18H36ClN3O4 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
propan-2-yl 4-[2-[butyl(propan-2-yloxycarbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H35N3O4.ClH/c1-6-7-8-20(17(22)24-15(2)3)12-9-19-10-13-21(14-11-19)18(23)25-16(4)5;/h15-16H,6-14H2,1-5H3;1H |
InChI Key |
RSGYNYGHJXMTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN1CCN(CC1)C(=O)OC(C)C)C(=O)OC(C)C.Cl |
Origin of Product |
United States |
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